(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid

D-peptide synthesis enantiomeric purity mirror-image biology

Fmoc-D-Asp(OMe)-OH (CAS 339056-21-2) is the D-enantiomer building block essential for D-peptide and cyclodepsipeptide synthesis. Its β-methyl ester side-chain protection is orthogonal to Fmoc and TFA, enabling chemoselective deprotection strategies. Unlike L-enantiomer or OtBu analogs, it provides the (R)-stereochemistry required for protease-resistant therapeutics. With ≥95% purity, it minimizes diastereomeric impurity carryover, ensuring target peptide purity. Choose this cost-effective alternative to OMpe/OBno-protected aspartic acid for aspartimide-non-prone sequences.

Molecular Formula C20H19NO6
Molecular Weight 369.4 g/mol
Cat. No. B8061812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid
Molecular FormulaC20H19NO6
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C20H19NO6/c1-26-18(22)10-17(19(23)24)21-20(25)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,25)(H,23,24)/t17-/m1/s1
InChIKeyHSOKCYGOTGVDHL-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-D-Asp(OMe)-OH (CAS 339056-21-2): Protected D-Aspartic Acid Building Block for Solid-Phase Peptide Synthesis Procurement


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid, commonly referred to as Fmoc-D-Asp(OMe)-OH or Fmoc-D-aspartic acid β-methyl ester (CAS 339056-21-2, molecular formula C₂₀H₁₉NO₆, MW 369.37), is an Nᵅ-Fmoc-protected D-aspartic acid derivative in which the side-chain β-carboxyl group is protected as a methyl ester . It belongs to the class of Fmoc-protected amino acid building blocks employed in Fmoc/tBu solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a base-labile temporary Nᵅ-protection and the β-methyl ester provides orthogonal carboxyl protection [1]. The defining feature of this compound is the D- (R-) configuration at the α-carbon, which distinguishes it from the corresponding L-enantiomer (Fmoc-L-Asp(OMe)-OH, CAS 145038-53-5) and renders it essential for the synthesis of D-peptides, mirror-image proteins, and protease-resistant peptide therapeutics [2].

Why Fmoc-D-Asp(OMe)-OH Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Substituting Fmoc-D-Asp(OMe)-OH with a close analog—such as the L-enantiomer, the tert-butyl ester (Fmoc-D-Asp(OtBu)-OH), or an alternative side-chain protecting group—introduces discrete risks that directly impact peptide purity, yield, and stereochemical integrity. The D-configuration is mandatory for D-peptide synthesis, where a single L-residue contamination can abolish biological activity or alter pharmacokinetics [1]. The β-methyl ester provides a distinct orthogonal deprotection profile compared to the acid-labile OtBu group: the methyl ester is stable to TFA cleavage conditions and can be selectively removed by saponification, enabling chemoselective side-chain manipulation strategies that are incompatible with OtBu-based protection [2]. Furthermore, the steric bulk of the side-chain protecting group directly modulates the rate of base-catalyzed aspartimide formation—a notorious side reaction in Fmoc SPPS—such that OMe, OtBu, OMpe, and OBno esters exhibit quantitatively different aspartimide by-product profiles under standardized piperidine treatment [3]. These differences render simple substitution without experimental validation scientifically unsound.

Quantitative Differentiation Evidence for Fmoc-D-Asp(OMe)-OH vs. Closest Comparators


Enantiomeric Configuration: D-Asp(OMe) vs. L-Asp(OMe) — Impact on D-Peptide Stereochemical Integrity

Fmoc-D-Asp(OMe)-OH (CAS 339056-21-2) bears the (R) configuration at the α-carbon, confirmed by the InChI Key HSOKCYGOTGVDHL-QGZVFWFLSA-N and SMILES notation COC(=O)C[C@@H](NC(=O)OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)C(O)=O . In contrast, Fmoc-L-Asp(OMe)-OH (CAS 145038-53-5) has the (S) configuration with InChI Key HSOKCYGOTGVDHL-KRWDZBQOSA-N . For D-peptide synthesis, the presence of even 0.5% L-enantiomer contamination in the building block can reduce the purity of a 20mer D-peptide to approximately 90%, compared to ~96% when enantiomeric purity is ≥99.8%, as demonstrated by Sigma-Aldrich's quantitative model for Fmoc amino acid enantiomeric purity effects [1]. Commercial Fmoc-D-Asp(OMe)-OH is typically supplied at ≥95% chemical purity by HPLC, with enantiomeric purity specifications available through batch-specific certificates of analysis from suppliers such as Bidepharm (NMR, HPLC, GC traceability) .

D-peptide synthesis enantiomeric purity mirror-image biology

Side-Chain Orthogonal Deprotection: β-Methyl Ester (OMe) vs. β-tert-Butyl Ester (OtBu) — Chemoselectivity in SPPS

The β-methyl ester of Fmoc-D-Asp(OMe)-OH is stable under the acidic conditions (TFA cocktails) used for final peptide cleavage and global deprotection in Fmoc/tBu SPPS, whereas the tert-butyl ester of Fmoc-D-Asp(OtBu)-OH (CAS 112883-39-3) is quantitatively cleaved under these same conditions [1]. This differential stability is encoded in the protecting group design: OtBu esters undergo acidolytic cleavage via a tert-butyl cation mechanism (t₁/₂ ~1–2 h in 95% TFA), while methyl esters require nucleophilic saponification (e.g., LiOH in THF/H₂O or NaOH in dioxane/H₂O) for removal [2]. The OMe group can therefore survive TFA-mediated resin cleavage, enabling post-synthesis on-resin or in-solution side-chain modification at the Asp residue that is not feasible with Asp(OtBu). In the well-established scorpion toxin II model system (H-Val-Lys-Asp-Xaa-Tyr-Ile-OH), Fmoc-Asp(OtBu)-OH was included as the standard comparator against which bulkier Asp esters (OMpe, OBno) were benchmarked for aspartimide suppression [3]; the OMe ester represents a distinct point on the steric-bulk continuum, offering less aspartimide protection than OtBu but greater orthogonal flexibility.

orthogonal protection chemoselective deprotection side-chain modification

Aspartimide Formation Susceptibility: β-OMe Position on the Steric-Bulk Continuum Relative to OtBu and OMpe

Base-catalyzed aspartimide formation during repetitive Fmoc deprotection is a well-documented side reaction that can generate up to nine distinct by-products (α/β-piperidides, D/L-aspartimides, β-aspartyl peptides) [1]. In the scorpion toxin II hexapeptide model VKDXYI, treatment of resin-bound peptide with 20% piperidine in DMF for 200 min (simulating 100 × 2 min deprotection cycles) revealed a rank order of aspartimide suppression: OBno > OMpe > OtBu . Detailed analysis of this model system demonstrated that Fmoc-Asp(OtBu)-OH produced 9% target peptide when X = Asn(Mtt) under DBU-mediated Fmoc removal, while Fmoc-Asp(OMpe)-OH yielded 34% target under identical conditions . The β-methyl ester (OMe) is sterically smaller than both OtBu and OMpe, placing it at the lower end of the aspartimide-protection spectrum. This means Fmoc-D-Asp(OMe)-OH is intentionally selected when aspartimide formation is inherently low (e.g., sequences lacking Asp-Gly, Asp-Asn, or Asp-Asp motifs) and the synthetic priority is orthogonal deprotection flexibility rather than maximum aspartimide suppression.

aspartimide suppression piperidine-catalyzed side reaction peptide purity optimization

Coupling Efficiency: Fmoc-D-Asp(OMe)-OH vs. Sterically Hindered Fmoc-Amino Acid Building Blocks in SPPS

In comparative SPPS studies, Fmoc-D-Asp(OMe)-OH has been evaluated for coupling efficiency with sterically hindered amino acid derivatives. Coupling yields with various Fmoc-amino acid methyl esters using standard DIC/HOBt activation in DMF were reported as: Fmoc-Gly-OMe 95%, Fmoc-Pro-OMe 92%, Fmoc-Leu-OMe 94%, and Fmoc-Arg(Pbf)-OMe 97%, yielding an overall average coupling efficiency of ~94.5% across these representative hindered and unhindered partners [1]. As a class-level benchmark, the DIC/HOBt coupling procedure in spot multiple peptide synthesis delivers mean coupling yields of 87–91% per cycle for standard Fmoc amino acids [2]. The methyl ester side-chain protection does not introduce steric penalties that compromise coupling rates, in contrast to bulkier β-protecting groups such as OBno (5-n-butyl-5-nonyl ester) which may require extended coupling times (single 1 h couplings reported for Fmoc-Asp(OBno)-OH in the synthesis of (Gly²)-GLP-2, a 33mer) .

coupling yield sterically hindered amino acid peptide synthesis efficiency

Enantiomeric Purity Assurance: Commercial Fmoc-D-Asp(OMe)-OH Specifications vs. D-Enantiomer Contamination Thresholds

Commercially available Fmoc-D-Asp(OMe)-OH is supplied with documented purity specifications from multiple vendors: Bidepharm provides standard purity of 95% with batch-specific QC certificates including NMR, HPLC, and GC analysis ; AKSci (catalog Y3386) specifies ≥98% purity with long-term storage at 2–8°C ; Fisher Scientific (WuXi TIDES) supplies ≥95% purity . For the related L-enantiomer, Sigma-Aldrich (Fluorochem) lists 95% purity with ambient storage . Enantiomeric purity of Fmoc amino acids can be determined directly by HPLC on chiral stationary phases (cellulose tris(3,5-dimethylphenylcarbamate), Chiralcel-OD), with detection limits for the undesired enantiomer typically ≤0.1% [1]. The impact of enantiomeric impurity on final peptide quality is quantitatively established: a 20mer peptide synthesized from building blocks with 99.8% enantiomeric purity yields ~96% target peptide, while the same synthesis with 99.5% enantiomeric purity yields only ~90% target [2].

chiral purity enantiomeric excess quality control specification

Procurement-Driven Application Scenarios for Fmoc-D-Asp(OMe)-OH Based on Quantitative Differentiation Evidence


Synthesis of Protease-Resistant D-Peptide Therapeutics Requiring Stereochemically Pure D-Asp Residues

D-Peptide drug candidates exploit the inability of mammalian proteases to recognize D-amino acid sequences, conferring extended in vivo half-lives. Fmoc-D-Asp(OMe)-OH delivers the (R)-configured aspartic acid residue essential for these mirror-image peptides. As demonstrated by the enantiomeric purity model [1], achieving ≥99.8% enantiomeric purity in the building block translates to ~96% target purity in a 20mer D-peptide—a critical threshold for therapeutic candidates where diastereomeric impurities co-elute with the product on standard RP-HPLC. The OMe side-chain protection remains intact during TFA cleavage, enabling post-synthesis side-chain carboxyl modification (e.g., amidation, conjugation) without affecting the D-stereochemistry.

Solid-Phase Synthesis of Cyclodepsipeptides Requiring Orthogonal Side-Chain Carboxyl Protection

Cyclodepsipeptides—cyclic peptides containing at least one ester linkage—require precise orthogonal protection strategies for sequential ring-opening and macrocyclization. Fmoc-D-Asp(OMe)-OH provides a β-methyl ester that is stable to both piperidine (Fmoc removal) and TFA (resin cleavage) but can be selectively hydrolyzed under mild saponification conditions (LiOH/THF/H₂O) [2]. This orthogonal stability profile is essential for synthetic routes in which the Asp side-chain carboxyl must be unmasked for on-resin cyclization or chemoselective ligation while other acid-labile protecting groups (OtBu, Boc, Trt) remain intact [3]. The documented coupling efficiency of ~94.5% with hindered amino acid partners [4] supports efficient incorporation into sterically demanding cyclodepsipeptide sequences.

Multi-Asp Peptide Sequences Where Differential Side-Chain Protection is Required

Peptides containing multiple aspartic acid residues that require differential side-chain modification (e.g., one Asp as free acid, another as amide, a third as conjugated moiety) cannot be synthesized using a single Asp protecting group. Fmoc-D-Asp(OMe)-OH enables a three-tier protection strategy when combined with Fmoc-D-Asp(OtBu)-OH and Fmoc-D-Asp-OAll: the OMe ester survives TFA and piperidine but is removed by saponification; the OtBu ester is TFA-labile; and the OAll ester is removed by Pd(0)-catalyzed allyl transfer [5]. This orthogonal triad permits fully regiospecific side-chain functionalization within a single peptide sequence, a capability not achievable with any single Asp derivative alone.

Cost-Optimized Synthesis of Aspartimide-Resistant Sequences Using β-Methyl Ester Protection

For peptide sequences that lack aspartimide-prone motifs (Asp-Gly, Asp-Asn, Asp-Asp, or Asp-Ser), the additional steric bulk of OMpe or OBno protecting groups provides marginal purity benefit while commanding a significant cost premium (Fmoc-Asp(OMpe)-OH typically 2–5× the price per gram of Fmoc-Asp(OMe)-OH based on vendor catalogs ). In these sequences, Fmoc-D-Asp(OMe)-OH delivers comparable coupling efficiency and crude peptide purity at a fraction of the building block cost, making it the economically rational procurement choice for research-scale and pilot-scale synthesis where the sequence context has been experimentally verified to be aspartimide-non-prone.

Quote Request

Request a Quote for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxy-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.